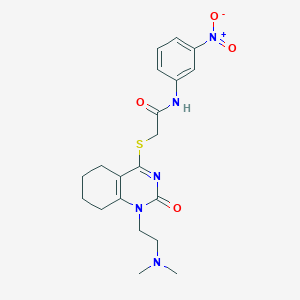

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4S/c1-23(2)10-11-24-17-9-4-3-8-16(17)19(22-20(24)27)30-13-18(26)21-14-6-5-7-15(12-14)25(28)29/h5-7,12H,3-4,8-11,13H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBSBHJEUOXFJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide , with CAS number 899950-49-3 , is a complex organic molecule that exhibits significant biological activity. Its structure includes a hexahydroquinazoline core, which is associated with various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 457.6 g/mol . The presence of multiple functional groups contributes to its diverse biological activities. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H27N5O2S |

| Molecular Weight | 457.6 g/mol |

| CAS Number | 899950-49-3 |

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Notably, it has been shown to inhibit certain kinases and matrix metalloproteinases (MMPs), which are crucial in processes such as cell migration and tumor metastasis. The quinazolinone core is particularly significant as it resembles structures found in known kinase inhibitors .

1. Antitumor Activity

Research indicates that derivatives of quinazolinones exhibit antitumor properties by modulating signaling pathways involved in cancer cell proliferation and survival. For instance, compounds similar to the one have demonstrated the ability to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .

2. Inhibition of Cell Migration

In vitro studies have shown that this compound can significantly reduce cell migration in assays involving COS-1 and HT1080 fibrosarcoma cells. The inhibition of MMP-9 dimer formation was noted as a key mechanism underlying this effect .

3. Cytotoxicity

Cell viability assays revealed that while some compounds based on similar structures exhibited cytotoxic effects at high concentrations, the specific compound under review showed only minor decreases in cell viability at concentrations up to 100 μM, suggesting a favorable safety profile for further development .

Case Studies

Case Study 1: Inhibition of MMP Activity

A study involving COS-1 cells treated with the compound demonstrated a significant reduction in MMP activity compared to control groups. The results indicated that the compound effectively inhibited MMP-mediated pathways critical for cancer metastasis .

Case Study 2: Anticancer Efficacy

In another study focused on HT1080 cells, treatment with the compound resulted in decreased cell proliferation and induced apoptosis markers after 24 hours of exposure at concentrations of 50 μM. This suggests potential for therapeutic application in oncology.

Summary of Research Findings

The following table summarizes key findings from various studies related to the biological activity of the compound:

| Study Focus | Key Findings |

|---|---|

| Antitumor Activity | Induces apoptosis in cancer cell lines |

| MMP Inhibition | Reduces migration and MMP activity |

| Cytotoxicity | Minor effects on cell viability at high concentrations |

Comparison with Similar Compounds

Structural Analogues and Core Diversity

The target compound is compared to structurally related acetamides with variations in core heterocycles, substituents, and synthetic methodologies. Key examples include:

Table 1: Structural Comparison of Acetamide Derivatives

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison

- IR Spectroscopy : The target compound’s acetamide carbonyl is expected to align with analogs like 6c (1676 cm⁻¹) . The hexahydroquinazolin’s carbonyl (~1700 cm⁻¹) may appear distinct due to ring saturation.

- NMR: The dimethylaminoethyl group’s protons (~2.2–2.5 ppm) and thioether CH2 (5.3–5.5 ppm) differentiate it from triazole- or thiazole-containing analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide, and how can they be addressed methodologically?

- Answer : The synthesis involves multi-step reactions, including the formation of the hexahydroquinazolinone core, thioether linkage, and nitrophenyl acetamide functionalization. A critical challenge is maintaining regioselectivity during the thiolation step. Evidence from analogous quinazolinone syntheses (e.g., via hydrogen peroxide oxidation and CDI-mediated coupling ) suggests optimizing reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or glacial acetic acid) to stabilize intermediates. TLC monitoring at each step (Rf = 0.3–0.5 in ethyl acetate/hexane) is essential to track progress and minimize side products .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Answer : High-resolution mass spectrometry (HRMS) and / NMR are critical for confirming molecular weight and substituent positions. For example, the dimethylaminoethyl group’s protons appear as a triplet (δ ~2.3 ppm) in NMR, while the nitrophenyl moiety shows aromatic signals at δ ~7.5–8.2 ppm . HPLC with a C18 column (acetonitrile/water gradient) can assess purity (>95% target peak area), with retention time calibrated against known standards .

Q. How can researchers validate the compound’s stability under varying storage conditions (e.g., temperature, pH)?

- Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with periodic HPLC analysis can detect degradation products. For pH stability, incubate the compound in buffers (pH 1–10) at 37°C and monitor via UV-Vis spectroscopy (λ = 270–300 nm for nitrophenyl absorption). Evidence from similar acetamides shows hydrolytic susceptibility at pH > 8, necessitating lyophilized storage at -20°C .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for structurally related quinazolinone-acetamide derivatives?

- Answer : Discrepancies (e.g., variable IC values in kinase inhibition assays) may arise from differences in assay conditions (e.g., ATP concentration, enzyme isoforms). Standardized protocols (e.g., fixed ATP at 1 mM, recombinant human enzymes) and orthogonal assays (e.g., SPR binding kinetics) are recommended. For instance, analogs with a 3-nitrophenyl group showed enhanced selectivity for EGFR-TK when tested under uniform ATP levels .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

- Answer : Molecular docking (AutoDock Vina) against cytochrome P450 isoforms (e.g., CYP3A4) can predict metabolic hotspots, such as the dimethylaminoethyl moiety. QSAR models trained on similar compounds suggest introducing electron-withdrawing groups (e.g., -CF) on the quinazolinone ring to reduce first-pass metabolism . MD simulations (GROMACS) can further assess blood-brain barrier penetration by analyzing logP (target: 2–3) and polar surface area (<90 Ų) .

Q. What in vitro/in vivo models are appropriate for evaluating its anti-inflammatory or anticonvulsant potential, given structural similarities to bioactive analogs?

- Answer : For anti-inflammatory activity, use LPS-stimulated RAW 264.7 macrophages to measure TNF-α suppression (IC) and compare with dexamethasone controls. For anticonvulsant studies, the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents are validated for quinazolinones. Dose-response curves (10–100 mg/kg, i.p.) should be analyzed with Probit regression to determine ED values .

Q. How can process control and simulation (CRDC RDF2050108) improve the scalability of its synthesis?

- Answer : Implement PAT (Process Analytical Technology) tools, such as inline FTIR, to monitor reaction progress in real time. Computational fluid dynamics (CFD) simulations (e.g., COMSOL) can optimize mixing efficiency in large-scale reactors, reducing batch variability. For example, scaling the thioacetamide coupling step from 1 g to 1 kg required adjusting stirring rates (200–400 RPM) to maintain heat transfer .

Methodological Notes

- Synthesis : Prioritize CDI-mediated coupling over traditional carbodiimides to reduce racemization .

- Characterization : Use -NMR to confirm the acetamide linkage (δ ~120–130 ppm) .

- Biological Assays : Include positive controls (e.g., imatinib for kinase assays) and validate results across ≥3 independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.